Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride
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Overview
Description
Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is a hydrochloride salt form of methyl 2-(azetidin-3-yloxy)acetate, which contains an azetidine ring, a four-membered nitrogen-containing heterocycle. This compound is primarily used in research and development, particularly in the synthesis of new heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in a dry solvent like tetrahydrofuran (THF) . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming new heterocyclic derivatives.
Common Reagents and Conditions
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Solvents: Tetrahydrofuran (THF), acetonitrile
Acids: Hydrochloric acid (HCl)
Catalysts: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Major Products
The major products formed from these reactions include various substituted azetidines and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yloxy)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-yloxy)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-yloxy)acetate: Contains a pyrrolidine ring, a five-membered nitrogen-containing heterocycle.
Uniqueness
Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(azetidin-3-yloxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-10-5-2-7-3-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGYZFUEJVLOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243521-68-6 |
Source
|
Record name | methyl 2-(azetidin-3-yloxy)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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